molecular formula C24H29N5O3 B562332 Valsartan-d3 CAS No. 1331908-02-1

Valsartan-d3

Katalognummer B562332
CAS-Nummer: 1331908-02-1
Molekulargewicht: 438.546
InChI-Schlüssel: ACWBQPMHZXGDFX-MVTYLIICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valsartan-d3 is an isotopically labelled version of Valsartan . Valsartan is an angiotensin II receptor blocker (ARB) that treats high blood pressure and heart failure . It is used to manage hypertension alone or in combination with other antihypertensive agents and to manage heart failure in patients who are intolerant to ACE inhibitors .


Synthesis Analysis

The synthesis of Valsartan involves a three-step process: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key step of the reaction cascade (Suzuki-Miyaura cross-coupling) is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .


Molecular Structure Analysis

Valsartan’s molecular structure has been studied using various techniques, including messenger tagging vibrational spectroscopy . This technique involves detecting the IR absorptions in a linear action regime by photodissociation of weakly bound N2 molecules .


Physical And Chemical Properties Analysis

Valsartan is a white powder with an empirical formula of C24H29N5O3 and a molecular weight of 435.52g/mol . It is lipophilic and has a volume of distribution estimated at 17L .

Wissenschaftliche Forschungsanwendungen

  • Antidepressant and Antianxiety Effects : Valsartan has been shown to reverse depressive/anxiety-like behavior and induce hippocampal neurogenesis and expression of BDNF protein in mice exposed to chronic mild stress, suggesting its potential as an effective antidepressant and antianxiety agent (Gu et al., 2014).

  • Improvement in Drug Solubility and Dissolution : Research on valsartan's solid dispersions with alkalizing agents indicates a significant increase in its aqueous solubility and dissolution rate, which may enhance the drug's overall oral bioavailability (Wenhao et al., 2018).

  • Cardiovascular Applications : Valsartan has been evaluated for its effectiveness in reducing mortality and cardiovascular morbidity in patients with heart failure and/or left ventricular systolic dysfunction after myocardial infarction. It is as effective as captopril in this context and generally well-tolerated (Katherine & G., 2004).

  • Cognitive Function and Alzheimer's Disease : A study has shown that valsartan can improve memory impairment and attenuate oxidative stress in mice, suggesting its potential use in Alzheimer's disease treatment (Weina et al., 2014).

  • Hepatic Uptake and Biliary Excretion : Research indicates that OATP1B1 and OATP1B3 uptake transporters and MRP2 efflux transporter are responsible for efficient hepatic transport of valsartan, impacting its hepatic clearance (Wakaba et al., 2006).

  • Real-World Effectiveness in Hypertension : A translational research program has highlighted the major benefits of valsartan in lowering blood pressure and total cardiovascular risk in a real-world setting (I. et al., 2011).

  • Pharmacokinetic Interaction with Quercetin : A study demonstrates that quercetin significantly increases the plasma concentration of valsartan, suggesting potential implications for drug interactions and bioavailability enhancement (Venkatesh et al., 2013).

Safety And Hazards

Valsartan is generally considered safe, but some versions of the drug have been found to contain an impurity that doesn’t meet FDA’s safety standards . The FDA is currently investigating this issue .

Zukünftige Richtungen

Valsartan is currently being used to treat high blood pressure, heart failure, and left ventricular failure after a heart attack . The FDA is investigating the presence of impurities in Valsartan and other angiotensin II receptor blockers (ARBs) used to treat high blood pressure and heart failure .

Eigenschaften

IUPAC Name

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valsartan-d3

CAS RN

1331908-02-1
Record name (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
30
Citations
R Said, B Arafat, T Arafat… - Current Pharmaceutical …, 2021 - ingentaconnect.com
… 50μl of internal standards working solution (100.0ng/mL Amlodipine-D4, 2.0 µg /mL HCTZ-D2 C13 and 8.0µg/mL Valsartan-D3) was added to 0.3 ml of plasma sample followed by vortex…
Number of citations: 4 www.ingentaconnect.com
Q Yang, P Cao, Y Lv, H Peng, X Zhai - Journal of Pharmaceutical and …, 2023 - Elsevier
… The final IS solution of valsartan-d3, sacubitrilin-d4 and sacubitrilat-d4 with the final concentration of 500 ng/mL was prepared by diluting 1 mg/ml of deuterium internal standard solution …
Number of citations: 2 www.sciencedirect.com
P Jain, YR Bhardwaj, D Kishore - 2016 - pharmaerudition.org
The aim of current study was to develop and validate a rapid and specific assay based on solid phase extraction and liquid chromatography-electrospray ionization tandem mass …
Number of citations: 3 pharmaerudition.org
JY Na, E Yang, JH Kim, IS Kwon, EH Jin… - Clinical …, 2022 - Wiley Online Library
… with 10 μL of internal standard (valsartan-d3, 15 μg/mL in … valsartan-d3 analyzed in a multiple reaction monitoring mode (m/z 436 > 291 for valsartan, and m/z 439 > 294 for valsartan-d3)…
Number of citations: 4 accp1.onlinelibrary.wiley.com
POM Gundersen, A Helland, O Spigset… - … of Chromatography B, 2018 - Elsevier
… -d4, candesartan-d5, carvedilol-d4, losartan carboxylic acid‑d 4 and nifedipine-d6, 200 ng/mL hydrochlorothiazide-13Cd2, 250 ng/mL verapamil-d6 and 500 ng/mL valsartan-d3. …
Number of citations: 24 www.sciencedirect.com
C Gys, A Kovačič, C Huber, FY Lai, E Heath, A Covaci - Toxicology Letters, 2018 - Elsevier
… The analytical reference standards of valsartan-d3 and BPS-glucuronide were acquired from Toronto Research Chemicals (Toronto, Canada). Pooled human liver microsomes (HLMs, …
Number of citations: 20 www.sciencedirect.com
S Kim, JW Ko, JR Kim - Clinical Pharmacology in Drug …, 2020 - Wiley Online Library
… spectrometer with the positive electrospray ionization multiple reaction monitoring mode set to transmit at m/z 436.279 → 235.000 and 439.294 → 207.100 for valsartan and valsartan-d3…
Number of citations: 4 accp1.onlinelibrary.wiley.com
F Riva, E Zuccato, C Pacciani, A Colombo… - Analytical …, 2021 - pubs.rsc.org
… Mix 1 included salbutamol-d3, ramipril-d5, bezafibrate-d6, ketoprofen-d3, ibuprofen-d3, valsartan-d3 and carbamazepine-d10 (1 ng μL −1 ); mix 2 included simvastatin-d6, …
Number of citations: 10 pubs.rsc.org
M Oosterhuis, F Sacher, TL Ter Laak - Science of the Total Environment, 2013 - Elsevier
… For metoprolol, isotope-labeled clenbuterol was used as internal standard, for guanylurea metformin-d6 was used, while for losartan valsartan-d3 was used. For all methods calibrations …
Number of citations: 263 www.sciencedirect.com
M Diehle, W Gebhardt, J Pinnekamp, A Schäffer… - Chemosphere, 2019 - Elsevier
… As the deuterium atoms of valsartan-d3 are located at the end of the pentanoyl side chain and were still present after ozonation, the modifications of those TPs did not occur at the end of …
Number of citations: 15 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.